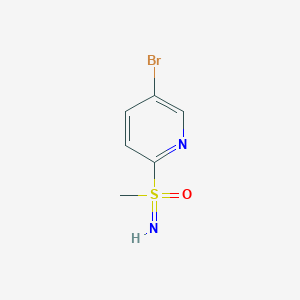
(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is a sulfur-containing compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromopyridine-2-carbaldehyde with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imino group and the incorporation of the sulfur atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-2-yl)(imino)methyl-lambda6-sulfanone: Similar structure with a chlorine atom instead of bromine.
(5-Fluoropyridin-2-yl)(imino)methyl-lambda6-sulfanone: Similar structure with a fluorine atom instead of bromine.
(5-Iodopyridin-2-yl)(imino)methyl-lambda6-sulfanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
Properties
Molecular Formula |
C6H7BrN2OS |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H7BrN2OS/c1-11(8,10)6-3-2-5(7)4-9-6/h2-4,8H,1H3 |
InChI Key |
ISKVCXVVNLZJSN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


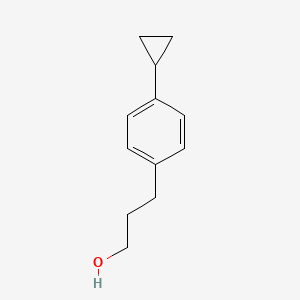
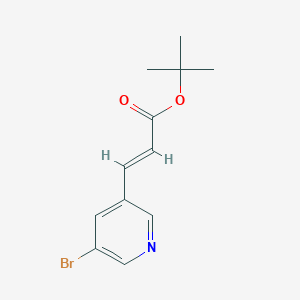


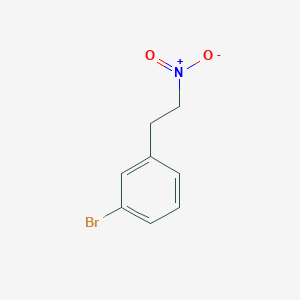

![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
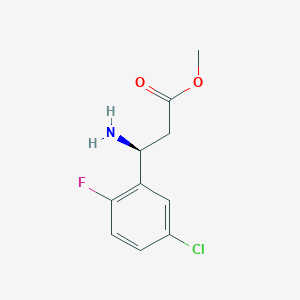

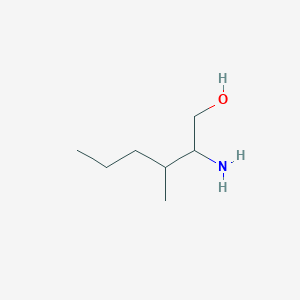
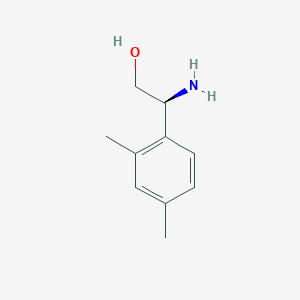
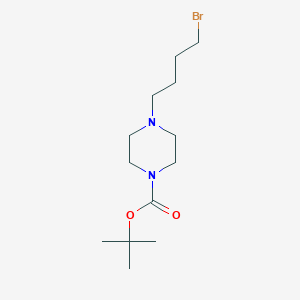
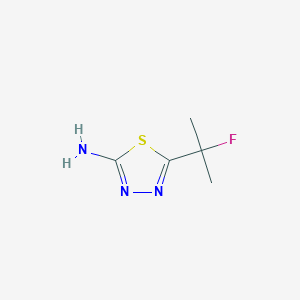
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
